molecular formula C11H15F2NO B13195598 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene

Cat. No.: B13195598
M. Wt: 215.24 g/mol
InChI Key: DHQNANDPTCPMKZ-UHFFFAOYSA-N
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Description

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a benzene ring substituted with two fluorine atoms and an aminopentyl group linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 5-aminopentanol in the presence of a suitable base to form the ether linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro or imine derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aminopentyl group may facilitate binding to biological macromolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluorine atoms and an aminopentyl group allows for versatile reactivity and potential interactions with various targets.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

5-(2,4-difluorophenoxy)pentan-1-amine

InChI

InChI=1S/C11H15F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2

InChI Key

DHQNANDPTCPMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCCN

Origin of Product

United States

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